N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine
Overview
Description
N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine typically involves multiple steps. One common method includes the reaction of 2-methoxybenzaldehyde with an appropriate amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential to form new compounds with unique properties.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a valuable tool for biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may be investigated for its effects on specific receptors or enzymes, leading to the development of new drugs or treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-[(E)-3-(2-hydroxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine
- N-ethyl-N-[(E)-3-(2-chlorophenyl)prop-2-enyl]-2-methylprop-2-en-1-amine
- N-ethyl-N-[(E)-3-(2-fluorophenyl)prop-2-enyl]-2-methylprop-2-en-1-amine
Uniqueness
N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it distinct from similar compounds with different substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in diverse chemical reactions and applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-5-17(13-14(2)3)12-8-10-15-9-6-7-11-16(15)18-4/h6-11H,2,5,12-13H2,1,3-4H3/b10-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUNDZDCRLWAJT-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1OC)CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1OC)CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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